molecular formula C13H11NO3 B1289250 6-Methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid CAS No. 10176-79-1

6-Methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B1289250
CAS No.: 10176-79-1
M. Wt: 229.23 g/mol
InChI Key: WJXDFYJPIUSOMT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid can be achieved through various methods. One common approach involves the condensation of acetoacetanilide with methyl cyanoacetate in the presence of a base such as potassium hydroxide . The reaction typically proceeds in ethanol as a solvent under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid involves its interaction with molecular targets such as calcium channels. The compound can bind to these channels and modulate their activity, leading to various physiological effects. This mechanism is similar to that of other dihydropyridine derivatives, which are known to act as calcium channel blockers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

6-methyl-2-oxo-5-phenyl-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-8-10(9-5-3-2-4-6-9)7-11(13(16)17)12(15)14-8/h2-7H,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXDFYJPIUSOMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10176-79-1
Record name 6-methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid
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